

Application Note: LC-MS/MS Quantification of (\pm)9(10)-DiHOME-d4

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Compound of Interest

Compound Name: (\pm)9(10)-DiHOME-d4

Cat. No.: B1156194

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Method Category: Targeted Lipidomics / Oxylipin Profiling Detection Mode: Negative Electrospray Ionization (ESI-) Matrix: Plasma, Serum, Tissue Homogenates, Cell Culture Supernatant

Introduction & Biological Context

9(10)-DiHOME (9,10-dihydroxy-12-octadecenoic acid) is a bioactive lipid mediator derived from Linoleic Acid (LA).[1] The pathway involves the initial oxidation of LA by Cytochrome P450 (CYP) epoxygenases to form 9(10)-EpOME (Leukotoxin), which is subsequently hydrolyzed by Soluble Epoxide Hydrolase (sEH) into the diol 9(10)-DiHOME.[1][2][3]

While historically associated with cytotoxicity (hence "Leukotoxin diol"), recent research highlights its role as a "lipokine" released during exercise to enhance fatty acid uptake in skeletal muscle and its involvement in metabolic inflammation and asthma.

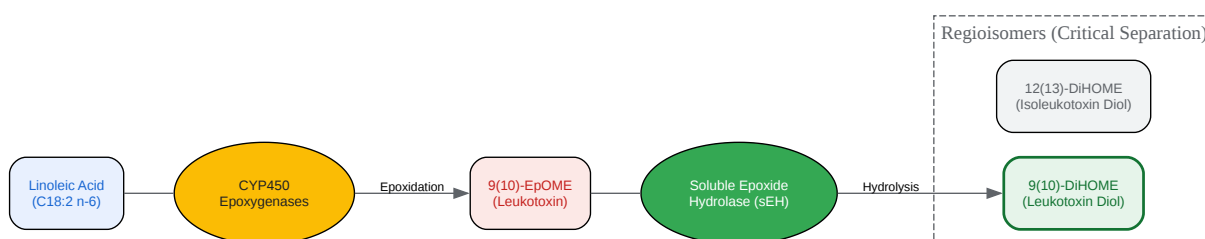
Why use (\pm)9(10)-DiHOME-d4? The deuterated standard (\pm)9(10)-DiHOME-d4 contains four deuterium atoms at the 9, 10, 12, and 13 positions. It serves as the ideal Internal Standard (IS) for absolute quantification, correcting for:

- Extraction Efficiency: Losses during SPE/LLE.

- Matrix Effects: Ion suppression or enhancement in the ESI source.
- Retention Time Drift: Ensuring accurate peak identification.

Biological Pathway Diagram

The following diagram illustrates the metabolic generation of 9(10)-DiHOME from Linoleic Acid.



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Caption: Metabolic pathway of Linoleic Acid oxidation showing the enzymatic conversion to 9(10)-DiHOME and its critical regioisomer 12(13)-DiHOME.

Materials & Reagents

To ensure scientific integrity, use LC-MS grade solvents and certified reference standards.

Category	Item	Specification
Standards	(±)9(10)-DiHOME-d4	Internal Standard (≥99% D-enrichment)
(±)9(10)-DiHOME	Analytical Standard (Unlabeled)	
(±)12(13)-DiHOME	Isomer Control (for resolution check)	
Solvents	Acetonitrile (ACN)	LC-MS Grade
Methanol (MeOH)	LC-MS Grade	
Water	Milli-Q or LC-MS Grade	
Isopropanol	LC-MS Grade (for needle wash)	
Additives	Acetic Acid	Glacial, HPLC Grade (preferred for neg mode)
Consumables	SPE Cartridges	Waters Oasis HLB (60 mg) or MAX (Mixed-mode)

Experimental Protocol

Sample Preparation (Solid Phase Extraction)

Direct protein precipitation is often insufficient for low-abundance oxylipins. SPE is recommended to remove phospholipids and concentrate the sample.

- Sample Thawing: Thaw plasma/serum on ice.
- Spiking IS: Aliquot 200 µL of sample into a glass tube. Add 10 µL of **(±)9(10)-DiHOME-d4** working solution (e.g., 100 ng/mL in MeOH). Vortex for 10 sec.
- Protein Precipitation: Add 600 µL ice-cold Methanol containing 0.1% BHT (antioxidant). Vortex 1 min. Centrifuge at 10,000 x g for 10 min at 4°C.

- Supernatant Dilution: Transfer supernatant to a clean tube. Dilute with 2.4 mL of water (lowers organic content to <20% to allow binding to SPE).
- SPE Loading (Oasis HLB):
 - Condition: 1 mL Methanol.[4]
 - Equilibrate: 1 mL 5% Methanol/Water.
 - Load: Apply diluted sample.[5][6][7] Gravity flow or low vacuum.
 - Wash: 1 mL 5% Methanol/Water (removes salts/proteins).
 - Elute: 1 mL 100% Methanol (or Acetonitrile).
- Drying: Evaporate eluate to dryness under Nitrogen stream at 35°C.
- Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (70:30). Vortex and transfer to LC vial with insert.

LC-MS/MS Conditions

System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex QTRAP, Waters Xevo, Agilent 6495).

Chromatographic Parameters

Separation of 9(10)-DiHOME from 12(13)-DiHOME is critical as they are isobaric.

- Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or Agilent Zorbax Eclipse Plus C18.
- Column Temp: 40°C or 50°C (Higher temp often improves peak shape for lipids).
- Flow Rate: 0.3 - 0.4 mL/min.
- Mobile Phase A: Water + 0.02% Acetic Acid.
- Mobile Phase B: Acetonitrile/Methanol (90:10) + 0.02% Acetic Acid.

- Note: Acetic acid is preferred over Formic acid for negative mode sensitivity in some oxylipin assays, though Formic is acceptable.

Gradient Profile:

Time (min)	% Mobile Phase B	Event
0.0	30	Initial Hold
1.0	30	Load
8.0	65	Separation Gradient
8.1	98	Wash
10.0	98	Wash Hold
10.1	30	Re-equilibration

| 13.0 | 30 | End |

Mass Spectrometry Parameters (MRM)

- Ionization: Electrospray Ionization (ESI), Negative Mode.
- Spray Voltage: -4500 V (System dependent).
- Source Temp: 500°C.

MRM Transition Table: The d4 standard contains deuteriums at C9, C10, C12, and C13.[5] The primary fragmentation for DiHOMEs involves cleavage between the vicinal diols (C9-C10).

Analyte	Precursor (m/z)	Product (m/z)	Type	Collision Energy (eV)	Logic
9(10)-DiHOME	313.2	171.1	Quantifier	-22	Cleavage at C9-C10 (Carboxyl fragment)
313.2	295.2	Qualifier	-18	Loss of H2O	
9(10)-DiHOME-d4	317.3	172.1	Quantifier	-22	C9-D retains label (+1 Da shift)
12(13)-DiHOME	313.2	183.1	Quantifier	-22	Cleavage at C12-C13

Note on d4 Transition: The cleavage between C9 and C10 yields a carboxyl-containing fragment (C1-C9). In the d4 standard, C9 is deuterated. Therefore, the native fragment (m/z 171) shifts by +1 Da to m/z 172. The remaining 3 deuteriums (C10, C12, C13) are on the neutral loss fragment.

Method Validation & Quality Control

Linearity and Range

Construct a calibration curve using the ratio of Analyte Area / IS Area.[6]

- Range: 0.5 ng/mL to 500 ng/mL.
- Weighting: 1/x or 1/x².
- Acceptance: R² > 0.99.

Separation Verification (Critical)

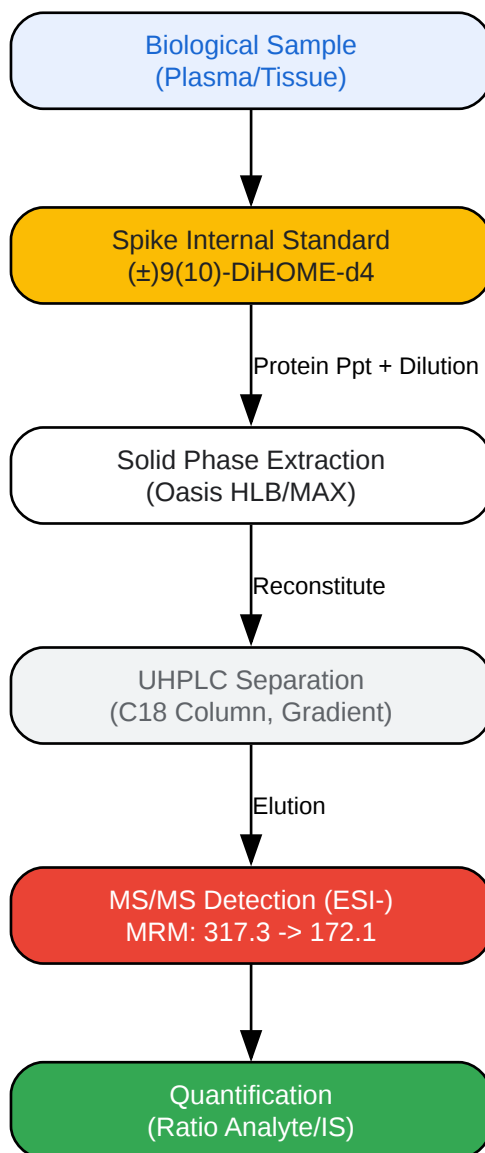
You must inject a mixture of pure 9(10)-DiHOME and 12(13)-DiHOME standards during method development to confirm separation.

- Resolution (Rs): Should be > 1.5 (baseline separation).

- If peaks co-elute, adjust the gradient slope between 30-60% B or lower the column temperature.

Workflow Diagram

The following diagram summarizes the complete analytical workflow.



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Caption: Step-by-step workflow for the extraction and LC-MS/MS quantification of 9(10)-DiHOME.

Troubleshooting & Optimization

Issue	Probable Cause	Solution
Co-elution of Isomers	Gradient too steep or column temp too high.	Flatten gradient around the elution time (e.g., 0.5% B/min increase). Lower temp to 35°C.
Low Sensitivity (d4)	Ion suppression or poor ionization.	Check mobile phase pH (acetic acid is volatile). Ensure extract is clean (SPE wash step).
Peak Tailing	Secondary interactions with silanols.	Use end-capped columns (e.g., BEH C18). Ensure mobile phase contains ammonium acetate if tailing persists.
Signal Carryover	Lipids sticking to injector needle.	Use a strong needle wash (Isopropanol:ACN:Acetone 1:1:1 + 0.1% Formic Acid).

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- Newman, J. W., et al. (2005). Epoxide hydrolases: their roles and interactions with lipid metabolism. *Progress in Lipid Research*. [Link](#)

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